5-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylfuran-2-sulfonamide
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Overview
Description
5-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylfuran-2-sulfonamide is an organic compound that features a complex structure with multiple functional groups. This compound contains a 1,2,4-oxadiazole ring, a methoxyphenyl group, and a furan-2-sulfonamide moiety. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylfuran-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the 1,2,4-oxadiazole ring through the cyclization of an amidoxime with a carboxylic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the use of continuous flow reactors can improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylfuran-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the oxadiazole ring may lead to a dihydro-oxadiazole compound.
Scientific Research Applications
5-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylfuran-2-sulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It has potential as an anticancer, anticonvulsant, and antidiabetic agent.
Material Science: The compound’s unique structure makes it suitable for use in high-energy materials and as a component in organic light-emitting diodes (OLEDs).
Biology: It can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylfuran-2-sulfonamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with ion channels, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and have similar applications in medicinal chemistry and material science.
Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group are often used in pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of 5-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylfuran-2-sulfonamide lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications, from drug development to material science.
Properties
Molecular Formula |
C14H13N3O5S |
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Molecular Weight |
335.34 g/mol |
IUPAC Name |
5-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylfuran-2-sulfonamide |
InChI |
InChI=1S/C14H13N3O5S/c1-15-23(18,19)12-8-7-11(21-12)14-16-13(17-22-14)9-5-3-4-6-10(9)20-2/h3-8,15H,1-2H3 |
InChI Key |
DOQORGOSTMXEDL-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(O1)C2=NC(=NO2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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